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Compound of Interest

Compound Name: 1-Methyl-7-nitroisatoic anhydride

Cat. No.: B1663971

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and performing primer extension
analysis of RNA modified with 1-methyl-7-nitroisatoic anhydride (1M7). This technique, a
form of Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE), is a powerful
tool for probing RNA structure at single-nucleotide resolution.[1][2]

Introduction

RNA structure is fundamental to its function in cellular processes, making it a critical area of
study in molecular biology and a target for therapeutic development. SHAPE chemistry utilizes
electrophilic reagents to acylate the 2'-hydroxyl group of the ribose backbone in RNA.[2] The
reactivity of each nucleotide is correlated with its local structural flexibility; nucleotides in
flexible, single-stranded regions are more susceptible to modification, while those constrained
in base pairs or complex tertiary structures are less reactive.[1][2]

1M7 is a rapid-acting SHAPE reagent that covalently modifies flexible nucleotides.[3] The sites
of these modifications can be identified using primer extension. In the classical approach,
reverse transcriptase terminates one nucleotide 3' to the 2'-O-adduct, allowing for the
identification of modified sites via gel electrophoresis.[2][4] A more recent and high-throughput
method, SHAPE-MaP (SHAPE and Mutational Profiling), utilizes reverse transcription
conditions that cause the polymerase to misincorporate a nucleotide opposite the modified
base. These mutations are then detected by next-generation sequencing, providing a
guantitative measure of nucleotide flexibility.[1][5][6]
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These reactivity profiles serve as experimental constraints for computational algorithms to
predict RNA secondary and tertiary structures with high accuracy.[7][8]

Key Applications

* RNA secondary and tertiary structure determination: Elucidate the folding of various RNA
molecules, including mRNAs, non-coding RNAs, and viral RNAs.[8][9]

* RNA-ligand and RNA-protein interaction studies: ldentify changes in RNA structure upon
binding of small molecules, proteins, or other RNAs.

e Drug discovery and development: Screen for and characterize compounds that target RNA
structures.

¢ In-cell RNA structure analysis: Probe RNA structure within the complex cellular environment.
[6][10]

Experimental Workflow

The overall workflow for primer extension analysis of 1M7-modified RNA involves several key
stages, from RNA preparation to data analysis.
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Figure 1. Experimental workflow for primer extension analysis of 1M7-modified RNA.
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Protocol 1: In Vitro 1M7 Modification of RNA

This protocol describes the modification of in vitro transcribed or purified RNA with 1M7.
Materials:

o Purified RNA

» Folding Buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgClz2)

e 1M7 (stock solution in anhydrous DMSO)

e DMSO (anhydrous)

e Stop Solution (e.g., 0.5 M EDTA)

» Nuclease-free water

Procedure:

* RNA Folding:

In a nuclease-free tube, dilute the RNA to the desired concentration in folding buffer.

o

Heat the RNA solution at 95°C for 2 minutes.

[¢]

o

Cool the RNA on ice for 2 minutes (or allow to cool slowly to room temperature, depending
on the RNA).

Incubate at 37°C for 5-20 minutes to allow the RNA to fold into its native conformation.[10]

o

o Preparation of Reactions:
o Prepare three separate reactions for each RNA sample:
» (+) Reagent: For 1M7 modification.

» (-) Reagent (No-Maodification Control): To identify natural reverse transcriptase stops.
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» (Optional) Denaturing Control: To assess the intrinsic reactivity of each nucleotide. RNA
is modified in a denaturing buffer.

o 1M7 Modification:

o To the (+) Reagent tube, add 1M7 stock solution to a final concentration of 1-10 mM.[10]
[11] Mix gently but thoroughly.

o To the (-) Reagent tube, add an equivalent volume of anhydrous DMSO.[3]

o Incubate the reactions at 37°C for a specified time. The reaction time for 1M7 is short,
typically around 70 seconds.[3][11]

e Quenching and RNA Purification:
o Stop the reaction by adding a quencher or proceeding directly to RNA purification.

o Purify the RNA using a suitable method, such as ethanol precipitation or a spin column-
based kit, to remove the 1M7 and other reaction components.[10]

o Resuspend the purified RNA in nuclease-free water.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5238792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884660/
https://www.researchgate.net/publication/6440569_A_Fast-Acting_Reagent_for_Accurate_Analysis_of_RNA_Secondary_and_Tertiary_Structure_by_SHAPE_Chemistry
https://www.researchgate.net/publication/6440569_A_Fast-Acting_Reagent_for_Accurate_Analysis_of_RNA_Secondary_and_Tertiary_Structure_by_SHAPE_Chemistry
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5238792/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Parameter Recommended Range Notes
Higher concentrations may be
RNA Concentration 100 nM - 1 uM required for less abundant

RNAs.

Varies; common components

Folding Buffer _
include HEPES, NaCl, MgClz

Optimize buffer conditions for
the specific RNA being
studied.

Higher concentrations may be

1M7 Final Concentration 1-10mM needed for in-cell experiments.
[10]
) ] ) 1M7 is a fast-acting reagent.[3]
Incubation Time 70 seconds - 5 minutes
[10][11]
Can be adjusted based on the
Incubation Temperature 37°C optimal temperature for RNA

stability.[10][11]

Table 1. Recommended reaction conditions for in vitro 1M7 modification of RNA.

Protocol 2: Primer Extension Analysis

This protocol outlines the reverse transcription of 1M7-modified RNA.

Materials:

e 1M7-modified and control RNAs

o Fluorescently or radioactively labeled DNA primer
» Reverse Transcriptase (e.g., SuperScript Il or 1V)
o Reverse Transcription Buffer

e dNTPs

e ddNTPs (for sequencing ladder)
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¢ Nuclease-free water

Procedure:

e Primer Annealing:

o In a nuclease-free tube, mix the modified or control RNA with the labeled primer.

o Heat the mixture to 65-95°C for 2-5 minutes to denature any secondary structures.[11]

o Cool to the appropriate annealing temperature (typically 42-55°C) and incubate for 5-15
minutes.[11]

» Reverse Transcription:

[¢]

Prepare a master mix containing reverse transcription buffer, ANTPs, and reverse
transcriptase.

[¢]

Add the master mix to the annealed primer-RNA template.

[e]

Incubate at 42-55°C for 30-60 minutes to allow for cDNA synthesis.[11]

[e]

(Optional) For a sequencing ladder, set up four additional reactions with the unmodified
RNA, each containing one of the four ddNTPs.[11]

e Termination and Cleanup:
o Terminate the reaction by adding EDTA or by heat inactivation.
o Purify the cDNA products, for example, by ethanol precipitation.

o Resuspend the cDNA in formamide loading dye.[11]
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Component Typical Concentration
Labeled Primer 0.5 - 2 pmol per reaction
dNTPs 0.5-2.5 mM each
Reverse Transcriptase 50 - 200 units per reaction
ddNTPs (for sequencing) Varies by kit

Table 2. Typical reagent concentrations for primer extension.

Protocol 3: SHAPE-MaP Readout

For SHAPE-MaP, the reverse transcription conditions are modified to promote misincorporation
at sites of 1M7 adduction.

Key Modifications for SHAPE-MaP:

» Reverse Transcriptase: Use a reverse transcriptase that can read through adducts and has a
higher error rate under specific conditions. SuperScript IV has been shown to be efficient.[12]

o Buffer Conditions: The addition of Mn2* to the reverse transcription buffer can enhance the
mutation rate at modification sites.[12]

o Downstream Analysis: Instead of gel electrophoresis, the resulting cDNA is used to prepare
a library for next-generation sequencing.

Data Analysis and Interpretation

The goal of data analysis is to generate a SHAPE reactivity profile, which is a plot of reactivity
values for each nucleotide in the RNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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